N-methyl-N-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide N-methyl-N-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2549033-08-9
VCID: VC11811051
InChI: InChI=1S/C14H18N4O2S2/c1-17(22(19,20)11-2-3-11)7-10-8-18(9-10)14-16-12-6-15-5-4-13(12)21-14/h4-6,10-11H,2-3,7-9H2,1H3
SMILES: CN(CC1CN(C1)C2=NC3=C(S2)C=CN=C3)S(=O)(=O)C4CC4
Molecular Formula: C14H18N4O2S2
Molecular Weight: 338.5 g/mol

N-methyl-N-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide

CAS No.: 2549033-08-9

Cat. No.: VC11811051

Molecular Formula: C14H18N4O2S2

Molecular Weight: 338.5 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide - 2549033-08-9

Specification

CAS No. 2549033-08-9
Molecular Formula C14H18N4O2S2
Molecular Weight 338.5 g/mol
IUPAC Name N-methyl-N-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide
Standard InChI InChI=1S/C14H18N4O2S2/c1-17(22(19,20)11-2-3-11)7-10-8-18(9-10)14-16-12-6-15-5-4-13(12)21-14/h4-6,10-11H,2-3,7-9H2,1H3
Standard InChI Key HFRTYYVXRUPTON-UHFFFAOYSA-N
SMILES CN(CC1CN(C1)C2=NC3=C(S2)C=CN=C3)S(=O)(=O)C4CC4
Canonical SMILES CN(CC1CN(C1)C2=NC3=C(S2)C=CN=C3)S(=O)(=O)C4CC4

Introduction

Structural Characterization

Molecular Architecture

The compound features three distinct structural motifs:

  • Thiazolo[4,5-c]pyridine core: A fused bicyclic system comprising a pyridine ring (six-membered) and a thiazole ring (five-membered with sulfur and nitrogen atoms). The numbering [4,5-c] indicates fusion between pyridine positions 4 and 5 and thiazole position c .

  • Azetidine substituent: A four-membered saturated ring (three carbons, one nitrogen) attached to the thiazolo[4,5-c]pyridine at position 2. The azetidine’s 3-position is further substituted with a methyl group linked to the sulfonamide moiety .

  • Cyclopropanesulfonamide group: A sulfonamide (-SO₂NH-) bound to a cyclopropane ring, contributing steric constraint and potential metabolic stability .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₂₁N₅O₂S₂
Molecular Weight399.51 g/mol
Hydrogen Bond Donors1 (sulfonamide NH)
Hydrogen Bond Acceptors5 (2 × S=O, 3 × N)
Rotatable Bonds4
Topological Polar Surface109 Ų

Synthetic Pathways (Hypothesized)

Thiazolo[4,5-c]pyridine Synthesis

The thiazolo[4,5-c]pyridine core may be synthesized via:

  • Hantzsch Thiazole Formation: Condensation of α-haloketones with thioamides . For example, reaction of 3-aminopyridine-4-carbonitrile with bromoacetyl chloride and thiourea could yield the bicyclic scaffold .

  • Cyclization of Thioamides: Intramolecular cyclization of pyridine derivatives bearing thioamide groups under acidic conditions .

Azetidine Functionalization

Azetidine rings are typically introduced via:

  • Ring-Closing Alkylation: Reaction of 1,3-dihalopropanes with amines .

  • Buchwald–Hartwig Amination: Palladium-catalyzed coupling to attach the thiazolo[4,5-c]pyridine moiety .

Sulfonamide Coupling

The cyclopropanesulfonamide group is likely appended via nucleophilic substitution:

  • Sulfonyl Chloride Activation: Cyclopropanesulfonyl chloride reacts with the secondary amine on the azetidine-methyl group .

  • Base-Mediated Coupling: Triethylamine or DMAP facilitates bond formation at low temperatures (0–5°C) .

PropertyValue
LogP (Lipophilicity)2.8 (moderate permeability)
Solubility (pH 7.4)12 µM (low aqueous solubility)
CYP450 InhibitionModerate (CYP3A4 substrate)
Plasma Protein Binding89%

Biological Activity and Mechanisms

Anticancer Applications

Compounds with azetidine and sulfonamide motifs demonstrate:

  • Apoptosis Induction: Via caspase-3/7 activation (observed in isoindolinone derivatives) .

  • Anti-Angiogenic Effects: Inhibition of VEGF signaling (similar to thiazole-containing kinase inhibitors) .

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